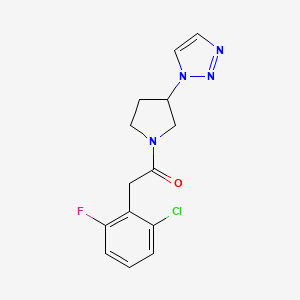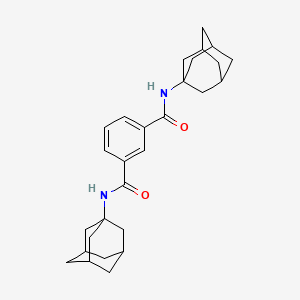
N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by the presence of adamantyl groups attached to a benzene ring through amide linkages Adamantyl groups are known for their rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
准备方法
The synthesis of N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 1-adamantylamine with benzene-1,3-dicarboxylic acid chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantyl groups can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of adamantyl ketones.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE has found applications in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound’s rigid structure makes it a potential candidate for studying protein-ligand interactions.
Medicine: Its unique properties are being explored for drug delivery systems, where the adamantyl groups can enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and rigidity.
作用机制
The mechanism by which N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE exerts its effects is primarily through its interaction with molecular targets via hydrogen bonding and hydrophobic interactions. The adamantyl groups provide a hydrophobic environment, while the amide linkages can form hydrogen bonds with target molecules. These interactions can influence the compound’s binding affinity and specificity, making it a valuable tool in various applications.
相似化合物的比较
N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE can be compared with other adamantyl-substituted compounds, such as:
1,3-Bis(1-adamantyl)benzimidazolium chloride: This compound also features adamantyl groups but differs in its ionic nature and applications in catalysis.
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Similar in structure but used primarily as a catalyst in organic synthesis.
1,3-Dehydroadamantane: A simpler adamantyl derivative used in the synthesis of various functional adamantane derivatives. The uniqueness of this compound lies in its dual adamantyl groups and amide linkages, which provide a combination of rigidity, stability, and functional versatility
属性
IUPAC Name |
1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c31-25(29-27-11-17-4-18(12-27)6-19(5-17)13-27)23-2-1-3-24(10-23)26(32)30-28-14-20-7-21(15-28)9-22(8-20)16-28/h1-3,10,17-22H,4-9,11-16H2,(H,29,31)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOPPFBNVQLPSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)C(=O)NC56CC7CC(C5)CC(C7)C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)
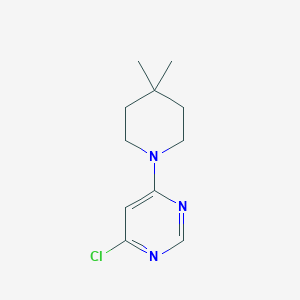
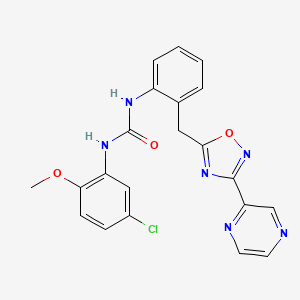
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406366.png)
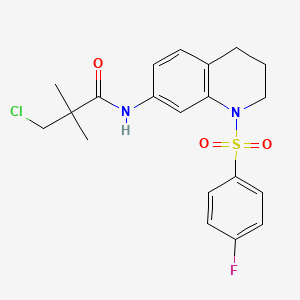
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)
![N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2406371.png)
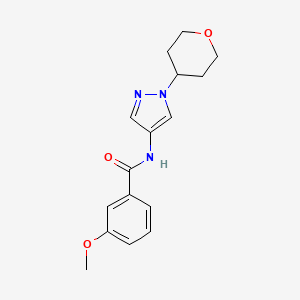
![ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)
![(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2406375.png)
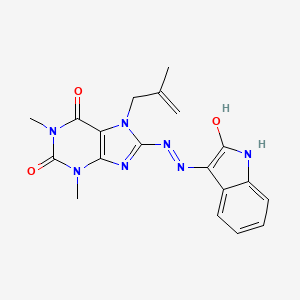
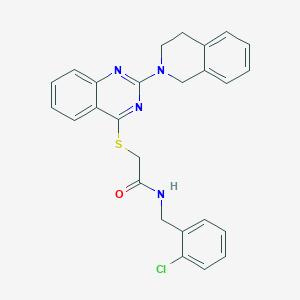
![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)
